4,4'-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two piperidine rings, each substituted with tert-butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) typically involves multi-step organic reactions. One common method includes the alkylation of phenylene with tert-butyl and phenyl-substituted piperidine derivatives. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene, under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the piperidine rings.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Shares the piperidine ring but has different substituents.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the piperidine and phenylene components.
Uniqueness
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is unique due to its combination of phenylene and piperidine rings with tert-butyl and phenyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
91075-59-1 |
---|---|
Molecular Formula |
C36H48N2 |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-(1-tert-butyl-4-phenylpiperidin-4-yl)phenyl]-4-phenylpiperidine |
InChI |
InChI=1S/C36H48N2/c1-33(2,3)37-25-21-35(22-26-37,29-13-9-7-10-14-29)31-17-19-32(20-18-31)36(30-15-11-8-12-16-30)23-27-38(28-24-36)34(4,5)6/h7-20H,21-28H2,1-6H3 |
InChI Key |
YBHSVPADPHSABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)C4(CCN(CC4)C(C)(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.